5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326813-29-9
VCID: VC6433517
InChI: InChI=1S/C9H9NO3S/c1-9(8(11)12)5-6(10-13-9)7-3-2-4-14-7/h2-4H,5H2,1H3,(H,11,12)
SMILES: CC1(CC(=NO1)C2=CC=CS2)C(=O)O
Molecular Formula: C9H9NO3S
Molecular Weight: 211.24

5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid

CAS No.: 1326813-29-9

Cat. No.: VC6433517

Molecular Formula: C9H9NO3S

Molecular Weight: 211.24

* For research use only. Not for human or veterinary use.

5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid - 1326813-29-9

Specification

CAS No. 1326813-29-9
Molecular Formula C9H9NO3S
Molecular Weight 211.24
IUPAC Name 5-methyl-3-thiophen-2-yl-4H-1,2-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C9H9NO3S/c1-9(8(11)12)5-6(10-13-9)7-3-2-4-14-7/h2-4H,5H2,1H3,(H,11,12)
Standard InChI Key YXYZOOYAJWPNSW-UHFFFAOYSA-N
SMILES CC1(CC(=NO1)C2=CC=CS2)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 5-methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid consists of a 4,5-dihydroisoxazole ring (a partially saturated isoxazole) substituted at the 3-position with a thiophen-2-yl group and at the 5-position with a methyl group and a carboxylic acid moiety. The dihydroisoxazole ring adopts a puckered conformation due to partial saturation, which influences its electronic properties and reactivity .

The thiophene ring introduces π-conjugation and sulfur-based heteroatom interactions, while the carboxylic acid group enhances solubility in polar solvents and enables salt formation or esterification . The methyl group at C5 contributes steric bulk, potentially affecting binding interactions in biological systems.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name5-Methyl-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Molecular FormulaC10_{10}H11_{11}NO3_{3}S
Molecular Weight225.26 g/mol
Hybridizationsp3^3 at C4 and C5; sp2^2 at N1/O2
TautomerismKeto-enol tautomerism possible at C5

Spectroscopic Properties

While direct spectral data for this compound are unavailable, analogs such as 3-(2-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid provide reference benchmarks :

  • IR Spectroscopy: Strong absorption bands at ~1750 cm1^{-1} (C=O stretch of carboxylic acid) and ~1680 cm1^{-1} (C=N stretch of isoxazole). Thiophene C-S stretches appear near 700 cm1^{-1}.

  • NMR Spectroscopy:

    • 1^1H NMR: Methyl protons resonate at δ 1.3–1.5 ppm; dihydroisoxazole CH2_2 protons appear as multiplets near δ 3.8–4.2 ppm. Thiophene protons show characteristic splitting patterns at δ 6.9–7.5 ppm.

    • 13^13C NMR: Carboxylic acid carbonyl at δ 170–175 ppm; isoxazole C3 (linked to thiophene) at δ 90–95 ppm; thiophene carbons between δ 125–140 ppm .

  • Mass Spectrometry: Expected molecular ion peak at m/z 225 (M+^+), with fragmentation patterns involving loss of CO2_2 (−44 Da) and thiophene ring cleavage.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of dihydroisoxazole derivatives typically involves [3+2] cycloadditions or radical-mediated cyclizations. For 5-methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid, two plausible routes emerge:

Route 1: Coupling of Preformed Isoxazole Intermediates

  • Oxime Formation: Reacting methyl 3-thiophen-2-ylpropiolate with hydroxylamine yields the corresponding ketoxime.

  • Cyclization: Treatment with NaOCl in dichloromethane (Method B) induces cyclization to form the dihydroisoxazole core.

  • Carboxylic Acid Introduction: Hydrolysis of the methyl ester using HCl/dioxane (Method D) affords the final product.

Route 2: Silver-Mediated Radical Cyclization

Adapting the method from Liu et al. , α-halo ketoximes react with thiophene-derived 1,3-dicarbonyl compounds in the presence of AgNO3_3 and (NH4_4)2_2S2_2O8_8. This one-pot approach proceeds via a radical mechanism, forming the dihydroisoxazole ring with high regioselectivity.

Optimization and Yield Considerations

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, dioxane) enhance cyclization efficiency .

  • Temperature: Reactions typically proceed at 0°C to room temperature for oxime cyclization , while radical methods require heating to 110°C .

  • Catalysts: Pd(dppf)Cl2_2 improves coupling reactions in Suzuki-Miyaura steps for thiophene incorporation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Oxime FormationNH2_2OH·HCl, NaHCO3_3, EtOH, RT75–85
CyclizationNaOCl, DCM, 12 h, RT60–70
Ester HydrolysisHCl/dioxane, 0°C → RT, 12 h85–90

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL). Carboxylic acid group enables salt formation with bases (e.g., sodium, ammonium).

  • Stability: Stable under inert atmospheres at −20°C. Degrades upon prolonged exposure to light or moisture, with decarboxylation observed above 150°C.

Crystallographic Data

Although single-crystal X-ray data for this compound are unavailable, related dihydroisoxazoles crystallize in monoclinic systems with P21_1/c space groups. Hydrogen bonding between the carboxylic acid and isoxazole nitrogen stabilizes the lattice .

Future Directions

Further research should prioritize:

  • Crystallographic Studies to resolve 3D structure and intermolecular interactions.

  • In Vivo Pharmacokinetics to assess bioavailability and metabolism.

  • Structure-Activity Relationships by modifying the thiophene and carboxylic acid substituents.

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